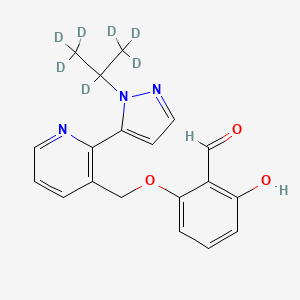
Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3 is a synthetic compound used primarily as an intermediate in the synthesis of Exatecan derivatives . It is a solid, white to off-white in color, and has a molecular weight of 629.66 g/mol . The compound is known for its role in scientific research and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3 involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) as a protecting group for the amino acids. The compound is synthesized through a series of peptide coupling reactions, where each amino acid is sequentially added to the growing peptide chain. The reaction conditions typically involve the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in an organic solvent like DMF (N,N-Dimethylformamide) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. The final product is purified using techniques such as HPLC (High-Performance Liquid Chromatography) to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3 undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc protecting group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.
Hydrolysis: Cleavage of ester or amide bonds under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU, DIPEA in DMF.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions include deprotected peptides, extended peptide chains, and hydrolyzed fragments .
Wissenschaftliche Forschungsanwendungen
Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3 is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex peptides and peptidomimetics.
Biology: In the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: As a precursor in the development of pharmaceutical compounds, including anticancer agents like Exatecan derivatives.
Industry: In the production of peptide-based materials and bioconjugates.
Wirkmechanismus
The mechanism of action of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3 is primarily related to its role as an intermediate in peptide synthesis. It facilitates the formation of peptide bonds through nucleophilic attack on the carbonyl carbon of the activated ester or amide. The molecular targets and pathways involved depend on the specific peptides or peptidomimetics being synthesized .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH: Another intermediate used in peptide synthesis.
Fmoc-Gly-Gly-Phe-OH: A simpler peptide used in similar applications.
Uniqueness
Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3 is unique due to its specific structure, which allows for the synthesis of Exatecan derivatives. Its combination of amino acids and protecting groups makes it particularly useful in the development of complex pharmaceutical compounds .
Eigenschaften
Molekularformel |
C33H35N5O8 |
|---|---|
Molekulargewicht |
629.7 g/mol |
IUPAC-Name |
[[2-[[(2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methyl acetate |
InChI |
InChI=1S/C33H35N5O8/c1-21(39)46-20-37-30(41)16-35-32(43)28(15-22-9-3-2-4-10-22)38-31(42)18-34-29(40)17-36-33(44)45-19-27-25-13-7-5-11-23(25)24-12-6-8-14-26(24)27/h2-14,27-28H,15-20H2,1H3,(H,34,40)(H,35,43)(H,36,44)(H,37,41)(H,38,42)/t28-/m0/s1 |
InChI-Schlüssel |
XWQQDGZCBPDSMX-NDEPHWFRSA-N |
Isomerische SMILES |
CC(=O)OCNC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
CC(=O)OCNC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


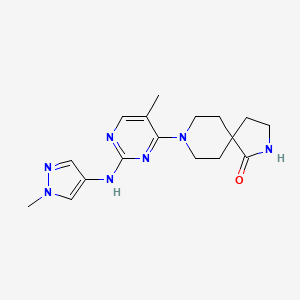
![3-(Benzo[d]thiazol-2-yl)-7-mercapto-2H-chromen-2-one](/img/structure/B12374291.png)
![Benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate](/img/structure/B12374298.png)
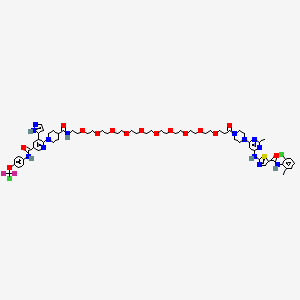
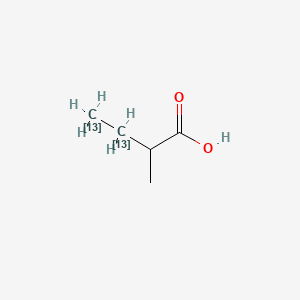

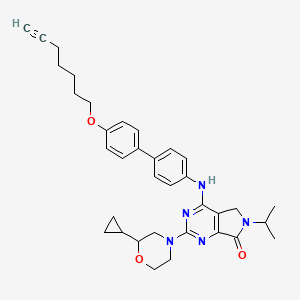
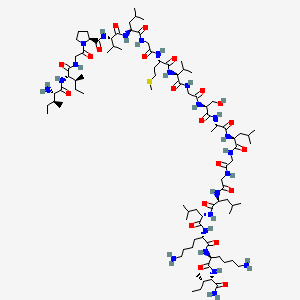
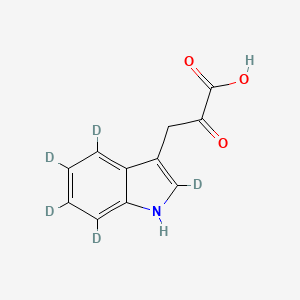
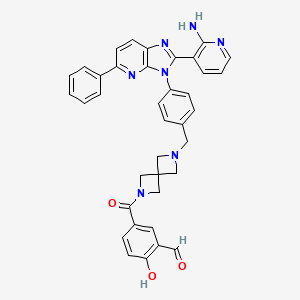
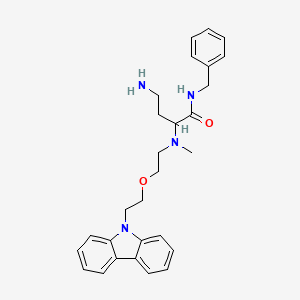
![(4R)-4-[1-benzyl-4-(2,5-difluorophenyl)imidazol-2-yl]-4-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-N,3,3-trimethylbutanamide](/img/structure/B12374340.png)
![(3R,4R)-4-[[5-chloro-4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)pyrimidin-2-yl]amino]-1-methylsulfonylpiperidin-3-ol](/img/structure/B12374347.png)
